3-Chloro-4-methoxy-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC15963951
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO3 |
|---|---|
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | 3-chloro-4-methoxy-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14) |
| Standard InChI Key | BAMWHSAEQKAMJS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C(=C(N2)C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.65 g/mol. Its bicyclic structure consists of a benzene ring fused to a pyrrole ring, with substituents at key positions that influence its electronic and steric properties (Figure 1). The chlorine atom at C3 acts as an electron-withdrawing group, while the methoxy group at C4 donates electron density through resonance, creating a polarized electronic environment. The carboxylic acid group at C2 enhances solubility in polar solvents and facilitates hydrogen bonding.
Table 1: Key Structural Features
| Position | Substituent | Electronic Effect | Role in Reactivity |
|---|---|---|---|
| C2 | Carboxylic acid | Electron-withdrawing (-I) | Hydrogen bonding, acidity |
| C3 | Chlorine | Electron-withdrawing (-I) | Electrophilic substitution |
| C4 | Methoxy | Electron-donating (+M) | Resonance stabilization |
Synthesis and Production Methods
Traditional Synthetic Routes
The synthesis of 3-chloro-4-methoxy-1H-indole-2-carboxylic acid typically begins with functionalization of a pre-formed indole core. One common approach involves:
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Methylation at the N1 position using methyl iodide under basic conditions.
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Chlorination at C3 via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS).
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Methoxy group introduction at C4 through Ullmann coupling or nucleophilic aromatic substitution .
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Carboxylic acid installation via hydrolysis of a nitrile or ester precursor under acidic or basic conditions.
A recent advancement employs rhodaelectro-catalyzed double dehydrogenative Heck reactions to construct the indole scaffold efficiently. This method utilizes indole-2-carboxylic acids and alkenes under electrochemical conditions, avoiding exogenous oxidants and enabling precise control over regioselectivity .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Stepwise functionalization | 45–60 | High purity | Multi-step, time-consuming |
| Electrochemical catalysis | 70–85 | Single-step, oxidant-free | Requires specialized equipment |
Physicochemical Properties
Acid-Base Behavior
The carboxylic acid group confers a pKa of ~4.2, making the compound moderately acidic and ionizable under physiological conditions . The methoxy group’s electron-donating effect slightly raises the pKa compared to unsubstituted indole-2-carboxylic acids (pKa ~3.8) .
Solubility and Stability
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Aqueous solubility: 2.1 mg/mL at pH 7.4 (25°C) due to ionization of the carboxylic acid.
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Thermal stability: Decomposes at 215–220°C without melting.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended .
Pharmacological Applications
Antifungal Activity
In a 2023 study, 6-methoxy-1H-indole-2-carboxylic acid (a structural analog) exhibited potent activity against Candida albicans and Aspergillus niger (MIC = 8–16 µg/mL) . While direct data on 3-chloro-4-methoxy-1H-indole-2-carboxylic acid is limited, its structural similarity suggests comparable mechanisms, likely involving inhibition of fungal cell wall synthesis or interference with ergosterol biosynthesis .
Enzyme Inhibition
Indole-2-carboxylic acid derivatives are potent inhibitors of IDO1/TDO, enzymes involved in tryptophan metabolism and immune evasion in cancers . The chlorine and methoxy substituents may enhance binding affinity to the enzyme’s active site by forming halogen bonds and hydrophobic interactions .
Stability and Production Optimization
Fermentation-Based Production
Bacillus toyonensis has been engineered to produce 6-methoxy-1H-indole-2-carboxylic acid via submerged fermentation. Key optimized parameters include :
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Carbon source: Starch (5 g/L)
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Nitrogen source: Peptone (5 g/L)
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Agitation rate: 150 rpm
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pH: 6.0
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Temperature: 40°C
This protocol achieved a 3.49-fold increase in yield (0.28 mg/mL) compared to baseline conditions .
Comparative Analysis with Related Compounds
Table 3: Structure-Activity Relationships
The chlorine atom at C3 significantly enhances enzymatic inhibition, while methoxy groups at C4 or C6 improve antifungal potency .
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